Cas no 2248274-14-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate structure](https://ja.kuujia.com/scimg/cas/2248274-14-6x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate 化学的及び物理的性質
名前と識別子
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- 2248274-14-6
- EN300-6525597
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate
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- インチ: 1S/C16H12N2O5S/c1-24(17,22)11-6-4-5-10(9-11)16(21)23-18-14(19)12-7-2-3-8-13(12)15(18)20/h2-9,17H,1H3
- InChIKey: WTCNDBLHHAJPFY-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=1)(=N)=O
計算された属性
- 精确分子量: 344.04669266g/mol
- 同位素质量: 344.04669266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 645
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 113Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6525597-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate |
2248274-14-6 | 0.25g |
$801.0 | 2023-05-25 | ||
Enamine | EN300-6525597-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate |
2248274-14-6 | 0.1g |
$767.0 | 2023-05-25 | ||
Enamine | EN300-6525597-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate |
2248274-14-6 | 1g |
$871.0 | 2023-05-25 | ||
Enamine | EN300-6525597-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate |
2248274-14-6 | 10g |
$3746.0 | 2023-05-25 | ||
Enamine | EN300-6525597-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate |
2248274-14-6 | 5g |
$2525.0 | 2023-05-25 | ||
Enamine | EN300-6525597-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate |
2248274-14-6 | 2.5g |
$1707.0 | 2023-05-25 | ||
Enamine | EN300-6525597-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate |
2248274-14-6 | 0.05g |
$732.0 | 2023-05-25 | ||
Enamine | EN300-6525597-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate |
2248274-14-6 | 0.5g |
$836.0 | 2023-05-25 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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8. Back matter
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoateに関する追加情報
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate (CAS No: 2248274-14-6)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate (CAS No: 2248274-14-6) is a highly specialized organic molecule with a complex structure and diverse functional groups. This compound has garnered significant attention in the scientific community due to its unique properties and potential applications in various fields such as pharmaceuticals, materials science, and catalysis. The molecule's structure comprises a benzoate group attached to an isoindole derivative, with additional functional groups that enhance its reactivity and versatility.
Recent studies have highlighted the importance of isoindole derivatives in drug design, particularly in the development of kinase inhibitors and other bioactive molecules. The benzoate group in this compound plays a crucial role in stabilizing the molecule's structure and enhancing its solubility in organic solvents. Furthermore, the imino(methyl)oxo-lambda6-sulfanyl group introduces sulfur-based functionality, which is known to participate in various chemical reactions and biological interactions.
One of the most intriguing aspects of this compound is its ability to undergo redox reactions, which has been extensively studied using advanced spectroscopic techniques such as UV-vis spectroscopy and electrochemical analysis. These studies have revealed that the molecule exhibits a high degree of redox activity, making it a promising candidate for applications in energy storage devices like batteries and supercapacitors.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have optimized these reaction conditions to achieve high yields and purity levels. The use of green chemistry principles in the synthesis process has also been explored to minimize environmental impact.
The lambda6-sulfanyl group in the molecule has been shown to exhibit interesting electronic properties, which have been leveraged in the development of novel sensors and diagnostic tools. For instance, recent research has demonstrated that this compound can be used as a sensitive probe for detecting trace amounts of heavy metals in aqueous solutions.
Another area where this compound has shown potential is in catalysis. The isoindole moiety acts as a Lewis acid site, enabling the molecule to catalyze various organic transformations such as aldol reactions and Michael additions. This property has led to its use in asymmetric catalysis, where it facilitates the formation of chiral centers with high enantioselectivity.
From a structural perspective, the 1H-isoindol ring system contributes significantly to the molecule's aromaticity and planarity. These characteristics are essential for its role in π–π interactions, which are critical in many supramolecular assemblies and self-assembled monolayers.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure of this compound at an unprecedented level of detail. These models have provided insights into the molecule's reactivity and selectivity under various reaction conditions.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate (CAS No: 2248274-14-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and related fields.
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